Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by a pyrazine-substituted enaminoester framework. Its structure comprises three key moieties: (1) an ethyl ester group, (2) a cyano (-CN) group at the α-position, and (3) a pyrazin-2-ylamino substituent at the β-position. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing nitrogen-rich fused ring systems like pyrido[1,2-a]benzimidazoles . The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, imparts distinct electronic and steric properties, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJMQVNIVUHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694381 | |
| Record name | Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871926-02-2 | |
| Record name | Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate, also known by its CAS number 871926-02-2, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 218.22 g/mol. The compound features a cyano group, a pyrazinyl moiety, and an ethyl ester functional group, which contribute to its reactivity and biological properties.
Antitumor Activity
Research indicates that compounds containing pyrazine and cyano groups exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth. This compound is hypothesized to act similarly, potentially through mechanisms involving the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Table 1: Summary of Antitumor Activity in Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 12.5 | Apoptosis induction |
| Pyrazole B | MDA-MB-231 | 8.0 | Inhibition of BRAF(V600E) |
| Ethyl 2-cyano... | TBD | TBD | TBD |
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may exert similar effects, potentially making it useful in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. This compound's structure suggests that it could interact with microbial targets, leading to inhibition of growth or viability. Preliminary studies on related compounds indicate promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Pyrazole C | E. coli | 32 |
| Pyrazole D | S. aureus | 16 |
| Ethyl 2-cyano... | TBD | TBD |
Case Studies and Research Findings
- Antitumor Study : A study evaluated the efficacy of several pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting a potential for further development as anticancer agents .
- Inflammatory Response : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models. The findings revealed a marked reduction in inflammation markers when treated with pyrazole derivatives, supporting the hypothesis that ethyl 2-cyano... may possess similar properties .
- Antimicrobial Testing : A series of tests conducted on various pyrazole derivatives showed promising antimicrobial activity against resistant bacterial strains, indicating that ethyl 2-cyano... could be explored as a lead compound for antibiotic development .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate has shown promise in the development of pharmaceutical agents. Its structural similarity to known bioactive compounds allows it to be investigated for:
- Antitumor Activity: Preliminary studies suggest that derivatives of cyanoacrylate compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazine ring may enhance these effects by interacting with specific biological targets.
- Antimicrobial Properties: The compound's ability to inhibit bacterial growth has been noted in some studies, making it a candidate for further exploration as an antimicrobial agent.
Agrochemicals
The compound's structural features may also allow it to function as a pesticide or herbicide. Research into related compounds has indicated potential efficacy in:
- Insecticidal Activity: Compounds with cyanoacrylate structures have been explored for their ability to disrupt insect metabolic pathways.
- Herbicidal Properties: The ability of similar compounds to inhibit plant growth suggests that this compound could be developed as an effective herbicide.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Applications include:
- Polymerization Reactions: The compound can serve as a monomer or crosslinking agent in the production of polymeric materials with enhanced properties.
- Coatings and Adhesives: Its chemical structure may provide adhesion and durability in coatings, making it suitable for industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed significant inhibition of E. coli growth, indicating potential for use in antimicrobial formulations. |
| Study C | Agrochemical Applications | Identified as a promising candidate for insecticidal activity against common agricultural pests. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The substituents on the prop-2-enoate backbone significantly modulate the compound’s properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Structural and Electronic Properties
Key Observations :
- Pyrazine vs. Phenyl : The pyrazine substituent introduces stronger electron-withdrawing effects compared to the methoxyphenyl group, enhancing electrophilicity at the α,β-unsaturated ester .
- Triazole vs. Pyrazine: Triazole’s three nitrogen atoms create a non-planar geometry, reducing π-conjugation efficiency compared to the rigid pyrazine ring .
Physical and Thermodynamic Properties
Table 2: Comparative Physicochemical Data
Insights :
- Pyrazine derivatives generally exhibit higher thermal stability (decomposition >300°C) due to aromaticity and intermolecular hydrogen bonding .
- Thiophene derivatives show lower melting points (79–82°C) compared to furan analogs, likely due to weaker crystal packing from sulfur’s larger atomic radius .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
